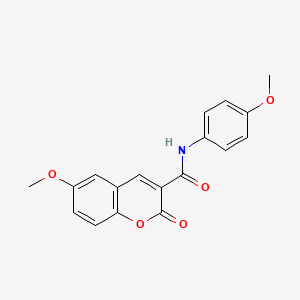![molecular formula C25H28N4O3S B5517017 N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B5517017.png)
N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of chemicals known for their complex molecular structures and potential biological activities. While direct studies on this specific compound are not available, insights can be gleaned from related research focusing on the synthesis and characterization of similar pyrrol and benzohydrazide derivatives.
Synthesis Analysis
Synthesis of related compounds typically involves condensation reactions, with specific examples including the creation of pyrazole and pyridine derivatives through reactions with benzohydrazides or equivalent precursors in refluxing ethanol or other solvents. These processes are characterized by their stepwise methodologies, often requiring precise conditions for successful compound formation (Asegbeloyin et al., 2014; Babu et al., 2014).
Molecular Structure Analysis
Molecular structure characterization is often achieved using NMR spectroscopy and single-crystal X-ray diffraction studies, revealing details about the molecular conformation, intermolecular hydrogen bonding, and the overall three-dimensional arrangement of atoms within the crystal lattice. These techniques are crucial for confirming the identity and purity of synthesized compounds (Kapples & Effland, 1993).
Chemical Reactions and Properties
Chemical properties of related compounds often include their reactivity with various metal ions to form complexes, which can significantly alter their biological activities. Investigations into these complexes include analyses of their elemental composition, molar conductance, magnetic measurements, and infrared and electronic spectral studies (Asegbeloyin et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, are essential for understanding the compound's stability and suitability for further applications. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are commonly employed for this purpose.
Chemical Properties Analysis
Chemical properties involve the compound’s reactivity, stability under various conditions, and interactions with biological targets. These characteristics are often explored through computational studies, including molecular docking and DFT calculations, to predict the compound's behavior in biological systems (Mahnashi et al., 2023).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[(E)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S/c1-19-17-22(20(2)29(19)23-9-5-3-6-10-23)18-26-27-25(30)21-11-13-24(14-12-21)33(31,32)28-15-7-4-8-16-28/h3,5-6,9-14,17-18H,4,7-8,15-16H2,1-2H3,(H,27,30)/b26-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAHLSLUQYJMRK-NLRVBDNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(propylthio)acetyl]piperidine](/img/structure/B5516940.png)
![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5516945.png)
![N-[3-cyano-5-ethyl-4-(2-methoxyphenyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5516946.png)
![N-[3-(acetylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516952.png)
![5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516959.png)

![(4aR*,7aS*)-1-benzyl-4-(1H-pyrazol-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5516981.png)
![N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5516983.png)
![ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5516994.png)
![2,2,4,6-tetramethyl-1-[(2-pyrimidinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5516999.png)
![1-(2,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5517004.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B5517012.png)
![3-amino-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5517025.png)
![N'-[(5-methyl-2-furyl)methylene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5517031.png)